N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a complex organic compound characterized by the presence of benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical compounds.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O3S4/c31-19(29-23-27-15(11-34-23)21-25-13-5-1-3-7-17(13)36-21)9-33-10-20(32)30-24-28-16(12-35-24)22-26-14-6-2-4-8-18(14)37-22/h1-8,11-12H,9-10H2,(H,27,29,31)(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBHJTBLLNHBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)COCC(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole and thiazole rings, followed by their coupling through various condensation reactions. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of catalysts and automated control systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
Transfluthrin: A pyrethroid insecticide with a unique mechanism of action.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide stands out due to its dual benzothiazole and thiazole rings, which confer unique chemical and biological properties
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a complex organic compound notable for its diverse biological activities. This article provides an in-depth exploration of its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of benzothiazole and thiazole moieties, which are known for their pharmacological significance. The synthesis typically involves multi-step reactions that require precise control of conditions to ensure high yield and purity.
Synthetic Route Overview
- Starting Materials : The synthesis begins with substituted 2-amino benzothiazoles.
- Reagents : Common reagents include N,N'-dimethylformamide (DMF), triethylamine (TEA), and dimethylaminopyridine (DMAP).
- Reaction Conditions : The reactions are often conducted at elevated temperatures to facilitate the formation of the desired product.
Biological Activity
The biological activity of this compound has been studied extensively across various fields, including medicinal chemistry and pharmacology. Key findings include:
Antimicrobial Properties
This compound exhibits significant antibacterial and antifungal activities. It has shown effectiveness against various Gram-positive pathogens, including:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Enterococcus faecalis | Moderate inhibition |
| Streptococcus pyogenes | Effective against |
The mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. Its action may involve the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- In Vitro Studies : In human cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric), the compound demonstrated moderate antiproliferative activity with IC50 values ranging from 6.46 to 6.56 μM against specific targets related to cancer biology .
- Mechanistic Studies : Further investigations into its mechanism revealed that it may interact with key enzymes involved in metabolic pathways associated with cancer progression and inflammation.
Comparative Analysis with Similar Compounds
When compared to other benzothiazole derivatives, this compound stands out due to its unique structural features that enhance its solubility and bioavailability:
| Compound | Biological Activity |
|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidinyl)]benzamides | Anticancer activity |
| N-(benzo[d]thiazol-2-yl)-arylamides | Antimicrobial effects |
The combination of thiazole and benzothiazole rings contributes to a broader spectrum of biological activities than many related compounds.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide?
- Methodological Answer : A common approach involves coupling benzothiazole precursors via carboxamide linkages. For example, benzothiazole-2-amine derivatives can react with chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base to form intermediates like N-1,3-benzothiazol-2-yl-2-chloro-acetamide . Subsequent nucleophilic substitution with thiazole-containing amines or alcohols under controlled pH and temperature yields the target compound. Solvent selection (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1:1.2 molar excess of acyl chloride) are critical to suppress side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the presence of benzothiazole protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). IR spectroscopy verifies C=O (1650–1750 cm) and C-N (1250–1350 cm) stretches .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT-calculated NMR shifts to identify conformational isomers or hydrogen-bonding effects. For example, unexpected splitting in aromatic protons may arise from intramolecular hydrogen bonds (e.g., N–H⋯N interactions) or crystal packing .
- Dynamic Effects : Variable-temperature NMR can distinguish static vs. dynamic disorder (e.g., hindered rotation of thiazole rings) .
Q. What strategies optimize reaction yields for derivatives with bulky substituents on the benzothiazole moiety?
- Methodological Answer :
- Solvent Engineering : Use high-boiling solvents like DMF or NMP to enhance solubility of bulky intermediates.
- Catalysis : Employ click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to improve regioselectivity .
- Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, catalyst loading, and reaction time. For example, a central composite design can identify non-linear interactions between variables .
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R(8) motifs for dimeric interactions). For example, N–H⋯N bonds between adjacent benzothiazole rings create centrosymmetric dimers, stabilizing the lattice .
- Thermal Analysis : Correlate melting points (e.g., 241–242°C for related compounds ) with packing efficiency. Tightly packed crystals with multiple C–H⋯O/F interactions exhibit higher thermal stability .
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. For example, benzothiazole moieties may engage in π-π stacking with aromatic residues (e.g., Phe in PFOR enzyme ).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to rank derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
